REACTION_SMILES
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[CH3:14][CH2:15][O:16][CH2:17][CH3:18].[Cl:1][CH2:2][CH2:3][CH2:4][S:5][CH2:6][c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:13]>>[CH2:2]1[CH2:3][CH2:4][S:5][CH:6]1[c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCSCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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c1ccc(C2CCCS2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |